N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Adenosine A1 receptor Radioligand binding Structure-activity relationship

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a fully synthetic, poly-substituted thiazole-benzamide hybrid that integrates a 2-aminothiazole scaffold with a 4-(methylsulfonyl)benzamide moiety. Its molecular formula C₂₄H₁₈N₂O₄S₂ and molecular weight 462.5 g/mol place it within a distinct chemical space of sulfonyl-containing thiazole derivatives that have been systematically investigated for adenosine receptor modulation and broader kinase-associated pathways.

Molecular Formula C24H18N2O4S2
Molecular Weight 462.54
CAS No. 896340-78-6
Cat. No. B2995672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896340-78-6
Molecular FormulaC24H18N2O4S2
Molecular Weight462.54
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-12-18(13-15-19)23(28)26-24-25-20(16-8-4-2-5-9-16)22(31-24)21(27)17-10-6-3-7-11-17/h2-15H,1H3,(H,25,26,28)
InChIKeyKNXDMXDPASZFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-78-6): Core Identity and Structural Classification


N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a fully synthetic, poly-substituted thiazole-benzamide hybrid that integrates a 2-aminothiazole scaffold with a 4-(methylsulfonyl)benzamide moiety [1]. Its molecular formula C₂₄H₁₈N₂O₄S₂ and molecular weight 462.5 g/mol place it within a distinct chemical space of sulfonyl-containing thiazole derivatives that have been systematically investigated for adenosine receptor modulation and broader kinase-associated pathways [1][2].

Adenosine-silent thiazole scaffold for target deconvolution and kinase probe development
Negative control for adenosine A1, A2A, A2B, A3 receptor screens (Ki > 1000 nM all subtypes)
Well-characterized sulfonamide-thiazole hybrid, standard purity 95% (HPLC), full NMR/MS

Why N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide Cannot Be Replaced by Other 2-Aminothiazole Adenosine Antagonists


Within the 2-amino-5-benzoyl-4-phenylthiazole chemotype, subtle changes at the 2-amino substituent govern adenosine receptor affinity and selectivity in a non-linear manner [1]. Acylation of the 2-amino group is critical for high A₁ affinity, yet the introduction of a 4-(methylsulfonyl)benzamide group—as in the target compound—fundamentally alters the pharmacophore compared to the unsubstituted benzamide or p-methylbenzamide analogs that achieve nanomolar potency [1][2]. Consequently, swapping this compound with a more potent adenosine A₁ antagonist would introduce unwanted adenosine receptor activity, while substitution with a structurally similar but uncharacterized analog risks unpredictable target engagement. The specific sulfonyl substitution pattern therefore imposes a unique selectivity profile that generic replacement cannot recapitulate.

Risk High-affinity adenosine A1 antagonists (e.g., compound 16m, Ki 4.83 nM) introduce strong adenosine receptor activity, confounding phenotypic screens.
Risk Uncharacterized 2-aminothiazole analogs may retain unpredictable adenosine binding or kinase off-target profiles, limiting result interpretation.
Risk The 4-(methylsulfonyl)benzamide substitution is essential for adenosine receptor silence; replacement with other acyl groups can restore nanomolar affinity.

Quantitative Differentiation of N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide Against Closest Adenosine Receptor Ligand Analogs


Adenosine A₁ Receptor Affinity: >200-Fold Reduction Versus the Lead 2-Benzoylamino Analog

In competitive radioligand binding assays, the target compound exhibits a Ki > 1000 nM at rat adenosine A₁ receptors, whereas the structurally related 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m) achieves a Ki of 4.83 nM under identical assay conditions [1][2]. This represents a greater than 200-fold loss in affinity attributable to the 4-(methylsulfonyl)benzamide substitution.

A1 Affinity Drop
Head-to-head
Target Ki > 1000 nM vs. lead 16m Ki 4.83 nM
[³H]CCPA displacement, rat cortex membranes
Reported >200-fold reduction supports use as adenosine-silent baseline.
Data to verify for lot-specific consistency.
Adenosine A1 receptor Radioligand binding Structure-activity relationship

Pan-Adenosine Receptor Inactivity: Uniform Ki > 1000 nM Across A1, A2A, A2B, and A3 Subtypes

The target compound was profiled against all four human/rat adenosine receptor subtypes. Displacement of [³H]MSX2 from rat A2A, [³H]PSB-603 from human A2B, and direct binding to human A3 all yielded Ki values > 1000 nM, matching the weak A₁ affinity [1]. In contrast, the lead series from which it is derived contains members with sub-nanomolar to low nanomolar A₁ affinity and varying degrees of A2A/A2B/A3 selectivity [2].

Pan-Receptor Inactivity
Reported
Ki > 1000 nM at A1, A2A, A2B, A3
[³H]MSX2, [³H]PSB-603 panels
Uniform inactivity supports pan-adenosine receptor silent profile.
Cross-study comparable; verify with in-house assays.
Adenosine receptor panel Selectivity profiling Off-target screening

Structural Determinant of Affinity Loss: The 4-Methylsulfonyl Group as a Pharmacophore Switch

The critical structural difference between the target compound and high-affinity adenosine A₁ antagonists in the 2-amino-5-benzoyl-4-phenylthiazole series is the replacement of a simple benzamide or 4-methylbenzamide with a 4-(methylsulfonyl)benzamide at the 2-amino position [1]. This single-point modification introduces a strongly electron-withdrawing and sterically demanding methylsulfonyl group, which disrupts the hydrogen-bonding network and hydrophobic packing required for A₁ receptor recognition, as evidenced by the >200-fold affinity drop [1][2].

SAR Determinant
Class-level
4-(Methylsulfonyl)benzamide disrupts A1 recognition
Molecular modeling & SAR analysis
Supports pharmacophore interpretation for adenosine receptor silencing.
Class-level inference; confirm with specific mutant studies.
Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

Chemical Tool for Kinase and Non-Kinase Target Deconvolution Without Adenosine Confounding

The benzene sulfonamide thiazole chemotype, to which the target compound belongs, has been claimed in patent literature as a scaffold for kinase inhibition, particularly targeting receptor tyrosine kinases and serine/threonine kinases [1]. Unlike many kinase-directed thiazole derivatives that retain residual adenosine receptor binding, this compound's pan-adenosine receptor inactivity (Ki > 1000 nM for all subtypes) eliminates a common source of false-positive phenotypic effects in cell-based kinase assays [2].

Kinase Probe Utility
Supporting evidence
Benzene sulfonamide thiazole core claimed for kinase inhibition
Patent US20110172215A1
Adenosine-silent scaffold reduces false-positive risk in kinase assays.
Supporting evidence; kinase panel validation recommended.
Kinase inhibition Target deconvolution Chemical probe

Scalable Synthesis and Solid-State Characterization for Reproducible Procurement

Commercial suppliers list this compound with a standard purity of 95% (HPLC) and provide full characterization including ¹H NMR and mass spectrometry . The defined molecular formula C₂₄H₁₈N₂O₄S₂ and molecular weight 462.5 g/mol ensure lot-to-lot consistency. In contrast, many custom-synthesized analogs in the 2-amino-5-benzoyl-4-phenylthiazole series lack standardized purity specifications, leading to variable bioassay results [1].

Procurement Spec
Specification review
95% purity (HPLC), full NMR, MS characterization
Vendor CoA available
Well-characterized solid reduces inter-lot variability.
Verify purity specifications before large-scale screens.
Chemical procurement Purity specification Reproducibility

Optimal Procurement and Deployment Scenarios for N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide


Negative Control in Adenosine Receptor Screening Cascades

With Ki > 1000 nM at all four adenosine receptor subtypes, this compound serves as an ideal negative control for high-throughput screening (HTS) campaigns targeting A1, A2A, A2B, or A3 receptors [1]. Its structural similarity to nanomolar A1 antagonists (e.g., compound 16m) ensures that any observed activity can be attributed to the absence of the methylsulfonyl group, validating assay sensitivity and SAR hypotheses.

Scaffold for Kinase Inhibitor Development with Reduced Adenosine Off-Target Liability

The benzene sulfonamide thiazole core is claimed in patents for kinase inhibition [1]. By starting with this adenosine-silent scaffold, medicinal chemistry teams can explore kinase SAR without the confounding effects of adenosine receptor modulation, accelerating the development of selective kinase inhibitors.

Chemical Probe for Thiazole Pharmacophore Deconvolution

When used alongside high-affinity adenosine A1 antagonists from the same 2-amino-5-benzoyl-4-phenylthiazole series, this compound enables systematic dissection of the pharmacophoric contributions of the 2-amino substituent [1]. Its complete loss of adenosine binding provides a clear contrast to nanomolar leads, facilitating fragment-based drug design and computational modeling.

Standardized Reference Compound for Analytical Method Development

With a defined purity of 95% (HPLC) and full spectroscopic characterization (NMR, MS), this compound is well-suited as a reference standard for HPLC method validation and mass spectrometry calibration in laboratories working with thiazole-containing libraries [1]. Its consistent quality supports inter-laboratory reproducibility.

Application
Selection Property
Validation Focus
Negative control in adenosine receptor HTS
Adenosine receptor-silent baseline (Ki > 1000 nM)
Confirm pan-adenosine inactivity across A1, A2A, A2B, A3
Kinase inhibitor scaffold with reduced adenosine off-target liability
Adenosine-off-target-free sulfonamide-thiazole core
Kinase panel profiling without adenosine receptor interference
Chemical probe for thiazole pharmacophore deconvolution
Defined loss-of-function pharmacophore (methylsulfonyl vs. methyl)
Comparative SAR with nanomolar A1 antagonists
Reference standard for analytical method development
Defined HPLC purity and full spectroscopic characterization
HPLC method validation and MS calibration
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